(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)(3-((6-(dimethylamino)pyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a derivative of 2,3-dihydrobenzo[b][1,4]dioxine . It has been studied for its potential as a PARP1 inhibitor, which is a widely explored anticancer drug target .
Molecular Structure Analysis
The structure of the compound was elucidated by 2D-NMR spectra, mass spectrum and single crystal X-ray crystallography . The compound was crystallized in the monoclinic space group P21/c .Physical and Chemical Properties Analysis
The compound has a molecular weight of 152.15 . It has a high GI absorption and is BBB permeant . The compound is very soluble with a solubility of 1.54 mg/ml .Aplicaciones Científicas De Investigación
Antimicrobial and Antioxidant Applications
Compounds structurally related to the query compound have been synthesized and evaluated for their antioxidant and antimicrobial activities. For example, derivatives such as pyrazoles and benzimidazoles have shown significant activity against bacteria like Staphylococcus aureus and fungi such as Candida albicans, alongside notable antioxidant properties (Bassyouni et al., 2012). Similarly, compounds incorporating pyrazole moieties have been synthesized, displaying moderate antibacterial and antioxidant activities, further elucidated through molecular docking and DFT studies (Golea Lynda, 2021).
B-Raf Kinase Inhibition for Cancer Therapy
Research on derivatives containing the 2,3-dihydrobenzo[b][1,4]dioxin structure has identified compounds with potent B-Raf inhibitory and anti-proliferation activities. This includes a focus on developing novel inhibitors of B-Raf kinase, a critical target in melanoma cancer therapy (Yang et al., 2012). The incorporation of the 2,3-dihydrobenzo[b][1,4]dioxin moiety has been shown to enhance the interaction with the receptor, suggesting a promising approach for the design of future B-Raf inhibitors.
Heterocyclic Compound Synthesis
The synthesis of heterocyclic compounds, including those with pyrrolidines and pyrazoles, leverages structures similar to the query compound for developing new chemical entities with varied biological activities. These syntheses explore the generation of enantiomerically pure pyrrolidines and investigate their potential applications in various domains, including organic synthesis and pharmaceuticals (Udry et al., 2014).
Mecanismo De Acción
Propiedades
IUPAC Name |
2,3-dihydro-1,4-benzodioxin-5-yl-[3-[6-(dimethylamino)pyrazin-2-yl]oxypyrrolidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O4/c1-22(2)16-10-20-11-17(21-16)27-13-6-7-23(12-13)19(24)14-4-3-5-15-18(14)26-9-8-25-15/h3-5,10-11,13H,6-9,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICIZTFSBLSAEMT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CN=CC(=N1)OC2CCN(C2)C(=O)C3=C4C(=CC=C3)OCCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.